ZL0420

描述

ZL0420 是一种有效的溴结构域蛋白 4 (BRD4) 选择性抑制剂,BRD4 属于溴结构域和额外末端结构域 (BET) 蛋白家族的一部分。 该化合物对 BRD4 的溴结构域表现出纳摩尔级的结合亲和力,对 BRD4 BD1 的 IC50 值为 27 nM,对 BRD4 BD2 的 IC50 值为 32 nM 。this compound 在科学研究中表现出巨大的潜力,特别是在表观遗传学和炎症领域。

准备方法

合成路线和反应条件

ZL0420 的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。详细的合成路线和反应条件属于专有信息,未公开发布。 已知该化合物是通过一系列有机反应合成的,包括缩合、环化和纯化步骤 .

工业生产方法

This compound 的工业生产方法在公共领域并不普遍。 该化合物通常在研究实验室和专门的化学制造设施中,在受控条件下生产,以确保高纯度和一致性 .

化学反应分析

反应类型

ZL0420 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以氧化,形成氧化衍生物。

还原: 该化合物可以被还原,生成具有不同化学性质的还原形式。

常用试剂和条件

This compound 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 具体的条件,如温度、压力和溶剂,取决于所需的反应和试剂的性质 .

主要生成物

This compound 反应生成的主要产物包括其氧化和还原衍生物,以及取代类似物。 这些产物通常使用核磁共振 (NMR) 光谱法和质谱法 (MS) 等技术进行表征,以确认其结构 .

科学研究应用

Introduction to ZL0420

This compound is a highly selective inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in various biological processes, including inflammation and cancer progression. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and respiratory diseases.

Inhibition of Airway Remodeling

This compound has been studied for its effects on chronic airway remodeling, particularly in the context of Toll-like receptor 3 (TLR3) activation. Research indicates that this compound significantly reduces weight loss and fibrosis induced by polyinosinic:polycytidylic acid, a TLR3 agonist. The efficacy of this compound was assessed using advanced imaging techniques such as microcomputed tomography and second harmonic generation microscopy, which revealed a reduction in collagen deposition associated with airway remodeling .

Key Findings:

- Mechanism : this compound disrupts BRD4 histone acetyltransferase activity and prevents mesenchymal transition, which is crucial for airway hyperresponsiveness and fibrosis.

- Comparison : It was found to be more effective than nonselective bromodomain and extraterminal (BET) inhibitors at equivalent doses .

Potential Anticancer Properties

The thiazolidinone scaffold of this compound suggests potential anticancer applications. Thiazolidinone derivatives have shown significant anticancer activities across various cancer types, including lung, breast, and prostate cancers. The mechanism involves targeting specific molecular pathways that regulate tumor growth and metastasis .

Case Studies:

- In vitro Studies : this compound demonstrated cytotoxic effects on cancer cell lines, inhibiting proliferation and inducing apoptosis in models of lung cancer .

- Synthesis and Activity : The compound's structure allows for modifications that enhance its selectivity and potency against cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

This compound's ability to modulate inflammatory responses has been investigated in models of asthma and other inflammatory diseases. By inhibiting BRD4, this compound can reduce the expression of pro-inflammatory cytokines and chemokines, thereby potentially alleviating symptoms associated with chronic inflammatory conditions .

Observations:

- Cytokine Reduction : Treatment with this compound resulted in decreased levels of IL-6 and other markers associated with inflammation in preclinical models .

- Long-term Effects : The compound's long-term administration showed promise in reversing airway hyperresponsiveness linked to chronic inflammation .

Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Airway Remodeling | Inhibition of BRD4 HAT activity | Reduced fibrosis and improved lung function |

| Anticancer Activity | Induction of apoptosis in cancer cells | Significant cytotoxicity against various cancer types |

| Anti-inflammatory Effects | Modulation of cytokine expression | Decreased pro-inflammatory markers |

作用机制

ZL0420 通过结合 BRD4 的乙酰赖氨酸结合口袋发挥作用。 这种相互作用涉及与天冬酰胺 140 的直接氢键和通过水分子与酪氨酸 97 的间接氢键 。 通过抑制 BRD4,this compound 破坏了 BRD4 对乙酰化组蛋白的募集,从而影响参与炎症和癌症的基因转录 .

相似化合物的比较

ZL0420 与其他 BRD4 抑制剂进行比较,例如 (+)-JQ1 和 RVX-208。 虽然所有这些化合物都靶向 BRD4,但 this compound 更加有效和选择性,具有更高的结合亲和力和对相关 BRD2 同源物的更好选择性 。类似化合物包括:

(+)-JQ1: 一种著名的 BRD4 抑制剂,与 this compound 相比选择性较低.

RVX-208: 另一种 BRD4 抑制剂,具有不同的结合亲和力和选择性特征.

CPI203: 一种有效的 BET 溴结构域抑制剂,对 BRD4 的 IC50 为 37 nM.

盐酸 GSK778: 一种选择性抑制 BRD4 的化合物,具有不同的化学性质.

生物活性

ZL0420 is a selective inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) family of proteins. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. The following sections detail its biological activity, including mechanisms of action, efficacy in various models, and comparative studies with other inhibitors.

BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysines on histones and non-histone proteins, thereby influencing transcriptional processes associated with inflammation and cancer. This compound selectively inhibits BRD4's binding to acetylated lysines, disrupting its interaction with transcription factors such as NF-κB. This inhibition leads to decreased expression of pro-inflammatory cytokines and chemokines, suggesting a potential anti-inflammatory effect .

Efficacy in Inflammatory Models

This compound has been tested in various preclinical models to assess its efficacy in mitigating inflammation and airway remodeling:

- Chronic Airway Remodeling : In a mouse model of TLR3-induced airway remodeling, this compound significantly reduced weight loss and fibrosis compared to non-selective BET inhibitors like JQ1. The compound effectively reversed TLR3-associated airway hyperresponsiveness and improved lung compliance .

- Gene Expression Modulation : Treatment with this compound resulted in substantial reductions in the expression levels of several mesenchymal transition markers. For instance, it reduced the induction of SNAI1 mRNA from 17-fold to less than threefold, highlighting its capability to inhibit the mesenchymal gene-expression program .

Comparative Studies

This compound has been compared with other BRD4 inhibitors to evaluate its specificity and potency:

Study 1: Airway Remodeling Model

In a study assessing chronic airway remodeling induced by TLR3 agonists, this compound was administered alongside control groups receiving either vehicle or non-selective BET inhibitors. The results indicated that this compound not only mitigated weight loss but also significantly decreased collagen deposition as evidenced by histopathological analysis. This was measured using microcomputed tomography (micro-CT) and second harmonic generation microscopy, demonstrating a clear advantage over JQ1 .

Study 2: Cytotoxicity Assessment

To evaluate the safety profile of this compound, human small airway epithelial cells (hSAECs) were treated with varying concentrations of the compound. Flow cytometric analysis revealed no increase in apoptosis or necrosis at concentrations up to 40 μM, indicating that this compound is well tolerated without inducing cytotoxic effects .

属性

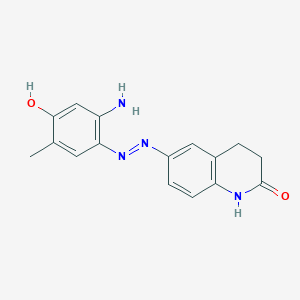

IUPAC Name |

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMQADUROYWADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。